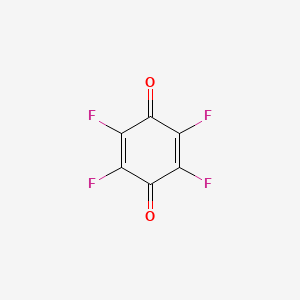

Tetrafluoro-1,4-benzoquinone

描述

Overview of Halogenated Benzoquinones in Chemical Synthesis

Halogenated benzoquinones are a class of compounds that serve as versatile and highly reactive intermediates in organic synthesis. Their reactivity is primarily due to the electron-withdrawing nature of the halogen substituents, which enhances the electrophilicity of the quinone ring. This makes them excellent partners in a variety of chemical transformations.

These compounds are frequently employed as dienophiles in Diels-Alder reactions to construct complex, polycyclic molecular architectures. researchgate.net The synthesis of various halogenated quinones, such as 2,3-dichloro-1,4-benzoquinone (B8745268) and 2,3-dibromo-1,4-benzoquinone, has been optimized to facilitate their use as building blocks. tandfonline.com For instance, syntheses involving the oxidation of trihalogenoresorcinol derivatives have been developed to produce 2,6-dihalo-3-hydroxy-5-alkyl-1,4-benzoquinones, which can undergo further reactions like ring-contractions to yield cyclopentenoid structures. rsc.org Furthermore, the reaction of tetra-halogenated benzoquinones, such as tetrabromobenzoquinone, with amines is a key step in synthesizing a range of 2,5-diamino-3,6-dihalo-1,4-benzoquinone derivatives, which have been explored for various applications. academicjournals.org

Significance of Fluorine Substitution in Quinone Chemistry

The substitution of hydrogen with fluorine dramatically alters the properties of a quinone molecule, a strategy that has been effectively utilized in materials science and medicinal chemistry. rsc.orgresearchgate.net Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly modifies the electronic landscape of the quinone ring.

This substitution leads to several key consequences:

Lowered Molecular Orbital Energies : Fluorination is a recognized strategy for lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification enhances the electron-accepting (n-type) characteristics of the molecule.

Increased Oxidizing Power : The electron-deficient nature of the fluorinated ring makes tetrafluoro-1,4-benzoquinone a much stronger oxidizing agent compared to its non-fluorinated parent, 1,4-benzoquinone.

Modulated Intermolecular Interactions : Fluorine substitution can influence how molecules pack in the solid state, affecting properties like crystallinity. rsc.org The C-F bond can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions, which can increase binding potency in biological systems. nih.gov

Enhanced Metabolic Stability : In medicinal chemistry, fluorine is often introduced to block sites on a molecule that are susceptible to metabolic oxidation. researchgate.netnih.gov While this is a common strategy, it is also known that in some cases, aryl fluorides can undergo oxidative defluorination. nih.gov

Studies on fluorinated quinoidal oligothiophenes have shown that these molecules exhibit increased electron-accepting properties and can function as n-type semiconductors in organic field-effect transistors (OFETs), even under ambient conditions. rsc.org

Research Landscape and Emerging Trends for this compound

The unique properties of this compound have positioned it at the forefront of several research areas, particularly in materials science and energy storage.

Advanced Battery Technology: A significant emerging trend is the use of this compound as an additive in solid-state batteries. In poly(vinylidene fluoride) (PVDF)-based composite solid electrolytes, trace amounts of TFBQ can form a lithiophilic quinone lithium salt (Li₂TFBQ) at the solid electrolyte interface. mdpi.com This layer helps to guide uniform lithium deposition, which is crucial for suppressing the formation of lithium dendrites—a major cause of battery failure and safety concerns. mdpi.com The resulting electrolyte shows high ionic conductivity and an electrochemical stability window of up to 5.0 V. mdpi.com Similarly, TFBQ has been investigated as a Lewis acid additive to improve the moisture robustness of sulfide (B99878) solid electrolytes, protecting them from degradation when exposed to humid air. acs.org

Functional Materials and Cocrystals: this compound is a key component in the formation of charge-transfer (CT) cocrystals. nih.govresearchgate.net In these materials, it acts as an electron acceptor, stacking with various electron-donating aromatic molecules. Research in this area focuses on understanding and fine-tuning the molecular motion of TFBQ within the crystal lattice by varying the donor molecule. nih.govresearchgate.net These studies, which use techniques like solid-state NMR and DFT calculations, are vital for the rational design of new functional materials with specific electronic and photophysical properties. nih.gov

Synthetic and Catalytic Applications: Beyond materials, this compound continues to be a valuable reagent in chemical synthesis. It is used in a type of oxidation-reduction condensation reaction for the efficient preparation of ethers from two alcohols. tcichemicals.com It has also been identified as a potential redox mediator in photobioelectrocatalysis, where it can help "wire" photosynthetic entities to electrodes. nih.gov Its redox properties are also being considered for applications in electrochemical carbon dioxide capture systems. escholarship.org

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYZOGJWVAIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200661 | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-21-9 | |

| Record name | Fluoranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tetrafluoro 1,4 Benzoquinone

Direct Fluorination Approaches and Challenges

Direct fluorination of aromatic compounds to introduce multiple fluorine atoms is a challenging endeavor. The high reactivity of common fluorinating agents, such as elemental fluorine, can lead to a lack of selectivity and degradation of the starting material. acs.org These reactions often require specialized equipment and careful control of reaction conditions to manage their high exothermicity and the corrosive nature of the reagents. acs.org

For the synthesis of fluorinated quinones, these challenges are particularly pronounced. The quinone core is susceptible to oxidation and other side reactions under harsh fluorination conditions. While methods for direct C-H fluorination are being developed, they often require complex catalytic systems and may not be readily applicable to the synthesis of polyfluorinated compounds like tetrafluoro-1,4-benzoquinone. nih.gov The development of catalytic asymmetric fluorination methods has seen progress, but these are often more suited for introducing a single fluorine atom with high stereoselectivity rather than exhaustive fluorination of an aromatic ring. acs.org

Challenges in direct fluorination include:

High reactivity of fluorinating agents : Can lead to over-fluorination and decomposition of the substrate.

Lack of selectivity : It is difficult to control the position and number of fluorine atoms introduced.

Harsh reaction conditions : Often require high temperatures and pressures, which can degrade the starting material. nih.gov

Specialized equipment : Necessary to handle highly reactive and corrosive fluorinating agents safely. acs.org

Preparation from Halogenated Benzoquinone Precursors

A more common and controlled approach to synthesizing this compound involves starting from halogenated precursors, particularly chlorinated ones. This allows for the stepwise introduction of fluorine atoms through halogen exchange reactions.

The most established method for preparing this compound is through the halogen exchange (Halex) reaction of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone) with a fluoride (B91410) salt. google.com Chloranil is a readily available starting material produced by the chlorination of phenol. wikipedia.org The process involves reacting chloranil with potassium fluoride at elevated temperatures. google.com

In one described method, vaporous chloranil is passed over heated potassium fluoride. google.com An alternative approach involves reacting chloranil with potassium fluoride in a high-boiling point solvent, followed by a purification sequence involving reduction to the corresponding hydroquinone (B1673460), distillation, and subsequent re-oxidation to the quinone. google.com

The success of the halogen exchange reaction is highly dependent on the reaction conditions. Key parameters that require optimization include:

Temperature : The reaction is typically carried out at high temperatures, generally in the range of 175 to 350 °C, with a preferred range of 200 to 330 °C. google.com The specific temperature can influence the reaction rate and the extent of halogen exchange.

Drying of Reagents : It is crucial that the reactants, particularly the potassium fluoride, are thoroughly dried before use. google.com The presence of moisture can lead to side reactions and reduce the efficiency of the fluorination process.

Reaction Time : The duration of the reaction needs to be sufficient to allow for the complete exchange of chlorine atoms for fluorine atoms. In some processes, the chlorination time can be up to 10 hours. google.com

Catalyst : While not always required for the Halex reaction, the use of phase-transfer catalysts can sometimes facilitate the exchange process at lower temperatures, although this is more common in other fluorination reactions.

Table 1: Optimized Reaction Conditions for Synthesis from Chloranil

| Parameter | Optimized Condition | Source |

| Temperature Range | 175 to 350 °C | google.com |

| Preferred Temperature | 200 to 330 °C | google.com |

| Reagent State | Well-dried | google.com |

Yields for the synthesis of this compound from chloranil can vary. One patented process reports yields of 25 to 40% and higher. google.com Purity is a significant consideration, and purification of the final product is often necessary. Sublimation under reduced pressure is a common method for purifying the resulting this compound. google.com

For industrial-scale synthesis, optimizing the yield and purity is critical for economic viability. This involves careful control over the reaction parameters and may include recycling of unreacted starting materials or byproducts. In laboratory synthesis, the focus may be more on achieving high purity for specific research applications, even at the cost of a lower yield. The purity of the final product is often assessed using techniques such as HPLC and thin-layer chromatography (TLC). google.com The commercially available product typically has a purity of greater than 97% or 98%. sigmaaldrich.comtcichemicals.com

Synthesis from Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) via Halogen Exchange Reactions

Novel Synthetic Routes for Fluorinated Benzoquinones

Research into novel synthetic routes for fluorinated compounds is an active area. sciencedaily.comspringernature.com For fluorinated benzoquinones, new methodologies are being explored to overcome the limitations of existing methods. These can include:

Catalytic C-H Activation/Fluorination : While challenging, the direct fluorination of benzoquinone or partially fluorinated intermediates using modern catalytic methods could offer a more direct route. nih.gov

Ring-Closing Metathesis (RCM) : Building the fluorinated ring system from smaller, pre-fluorinated building blocks using reactions like RCM is another potential strategy.

Flow Chemistry : Performing the hazardous fluorination reactions in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially increase yields.

While specific novel routes for this compound are not extensively detailed in the provided search results, the general advancements in organofluorine chemistry suggest that new and more efficient synthetic pathways are likely to emerge. springernature.com

Derivatization Strategies for this compound

This compound is a versatile building block for the synthesis of more complex molecules. chemimpex.com Its electron-withdrawing nature and reactive double bonds allow for a variety of derivatization reactions. chemimpex.com Some notable derivatization strategies include:

Synthesis of Ethers : It can be used in the preparation of symmetrical or unsymmetrical ethers through the coupling of two alcohols in an oxidation-reduction condensation reaction. tcichemicals.comsigmaaldrich.com

Synthesis of Heterocycles : It serves as a precursor for the synthesis of complex heterocyclic scaffolds, such as the azocino[4,3-b]indole core, which is an intermediate in the preparation of (±)-dasycarpidone. sigmaaldrich.comchemicalbook.com

Formation of Charge-Transfer (CT) Complexes : this compound can form chiral and racemic charge-transfer complexes with molecules like binaphthol. sigmaaldrich.comchemicalbook.com These complexes are of interest in materials science.

Use in Polymer Chemistry : Its properties make it a candidate for use in the development of advanced materials, including fluorinated polymers with enhanced chemical resistance and thermal stability. chemimpex.com

Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, making it a key component for constructing intricate molecular architectures. chemimpex.com

Electronic Structure and Spectroscopic Characterization of Tetrafluoro 1,4 Benzoquinone

Advanced Spectroscopic Techniques for Characterization

A variety of advanced spectroscopic techniques have been employed to investigate the intricate electronic and vibrational structure of tetrafluoro-1,4-benzoquinone.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the case of this compound, IR spectra reveal characteristic absorption bands corresponding to its specific chemical bonds.

High-pressure infrared spectroscopy has been used to study the vibrational behavior of this compound under varying pressure conditions. researchgate.net These studies show that the frequencies of the C=C and C=O stretching modes are more sensitive to pressure changes in fluoranil compared to its non-fluorinated counterpart, 1,4-benzoquinone. researchgate.net A complete assignment of the intramolecular fundamental vibrations has been achieved through analysis of infrared spectra from oriented crystals and vapor phases. researchgate.net A simplified Valence Force Field has been utilized to model both the in-plane and out-of-plane vibrational motions of the molecule. researchgate.net

A study involving the use of this compound as an additive in a poly(vinylidene fluoride) (PVDF)-based composite solid electrolyte utilized Fourier-transform infrared (FTIR) spectroscopy to investigate chemical bond transitions. mdpi.com The analysis, conducted over a wavelength range of 4000–600 cm⁻¹, identified shifts in the absorption peaks of -CF₂ at 1072 and 1171 cm⁻¹ and the appearance of a new peak at 1660 cm⁻¹ after the addition of LiTFSI, indicating interactions within the polymer matrix. mdpi.com

Table 1: Key Infrared Spectral Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound/Matrix | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| This compound in PVDF/LiTFSI | 1072, 1171 | Shifted -CF₂ absorption peaks | mdpi.com |

| This compound in PVDF/LiTFSI | 1660 | New absorption peak due to interaction with LiTFSI | mdpi.com |

| 1,4-benzoquinone (gas phase) | 1700 | C=O stretching mode | researchgate.net |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. Studies on this compound crystals using Raman spectroscopy have revealed temperature and pressure-induced phase transitions. researchgate.net As the temperature decreases or pressure increases, diffuse Raman bands in the intermolecular vibrational spectrum become resolved. researchgate.net Discontinuous changes in the vibrational frequencies of some intramolecular bands under increasing pressure suggest a phase transition. researchgate.net The Raman-active fundamental vibrational modes have been assigned based on the molecule's D2h symmetry. aip.org

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

Vacuum ultraviolet (VUV) photoabsorption spectroscopy probes the electronic transitions of a molecule in the high-energy VUV region.

High-resolution VUV photoabsorption spectroscopy of this compound has provided the highest resolution data available for this molecule, revealing previously unresolved spectral features. au.dknih.gov A comprehensive study reported the VUV photoabsorption spectrum in the energy range of 3.8 to 10.8 eV. au.dknih.gov The spectrum is characterized by several absorption bands, with the most intense one located between 4.9 and 6 eV. au.dk The perfluoro effect, resulting from the substitution of hydrogen with fluorine, leads to shifts in band positions, changes in cross-sections, and the appearance of new features associated with excitations to σ* orbitals. nih.govsciprofiles.com This effect also causes a broadening of the spectrum due to the quenching of vibrational or Rydberg progressions. nih.govsciprofiles.com

The absolute photoabsorption cross-sections for this compound have been experimentally determined over the energy range of 3.8 to 10.8 eV. au.dknih.gov These measurements provide quantitative information about the probability of photoabsorption at different energies. For instance, a band centered at 3.86 eV, which was not reported in previous VUV studies, was identified, although the low vapor pressure of the sample in this region resulted in some noise. au.dk The perfluoro effect is evident in the cross-sections, with perfluorination shifting the band center from 4.68 eV in p-benzoquinone to 3.86 eV in this compound, while the cross-sections remain comparable. au.dk

Table 2: VUV Photoabsorption Bands of this compound This table is interactive. Users can sort and filter the data.

| Energy Range (eV) | Band Center (eV) | Key Features | Reference |

|---|---|---|---|

| 3.8 - 10.8 | - | Overall range of study | au.dknih.gov |

| ~3.86 | 3.86 | Previously unreported band; noisy due to low vapor pressure | au.dk |

Photoelectron Spectroscopy (PES) Studies

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. PES studies on this compound have been instrumental in understanding the "perfluoro effect." This effect demonstrates that the σ molecular orbitals are stabilized to a greater extent than the π molecular orbitals upon fluorination. au.dk One study indicated that the perfluoro effect induces a shift of about 1 eV on the n orbitals, which is larger than the shift observed for the π orbitals. au.dk

Analysis of Ionization Events and Vibronic Characteristics

The ionization of this compound (TFBQ) leads to the formation of a radical cation, and the study of its electronic and vibrational (vibronic) characteristics provides insight into its molecular structure. A correlative study, which is based on the vibronic characteristics of the various ionization events and on the differential sensitivities of these events to chemical substitution (usually methylation, fluorination, or chlorination) on the benzenoid ring, leads to a molecular orbital (MO) assignment for the low-energy ionization regime. For this compound, the assignment, in order of decreasing MO energy, is n+ > n− > π+ > π−. researchgate.net

High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy has been employed to investigate the electronic excited states of TFBQ. au.dkrsc.org The absolute cross-section values were determined in the energy range of 3.8–10.8 eV, revealing previously unresolved spectral structures. au.dkrsc.org The interpretation of these results is supported by theoretical calculations. au.dkrsc.org The absorption spectrum is characterized by five main absorption bands. au.dk Perfluorination shifts the center of the first band from 4.68 eV in p-benzoquinone (pBQ) to 3.86 eV in TFBQ, while the cross-sections remain comparable. au.dk Notably, the fine vibrational structures observed in pBQ are absent in TFBQ, suggesting that absorption in this band is followed by dissociation. au.dk This indicates that the low-lying excited states of TFBQ have efficient couplings to higher-lying dissociative states, a pathway not as prominent in pBQ. au.dk

Perfluoro Effect on Molecular Orbitals (n and π orbitals)

The "perfluoro effect" describes the influence of fluorine substitution on the electronic properties of a molecule. In this compound, this effect is significant. Photoelectron spectroscopy (PES) studies have shown that the σ molecular orbitals (MOs) are stabilized to a greater extent than the π MOs due to the perfluoro effect. au.dk Specifically, the perfluoro effect induces a shift of about 1 eV on the non-bonding (n) orbitals, which is larger than the shift observed in the π orbitals. au.dk

This differential stabilization of orbitals has a profound impact on the electronic transitions. While the dominant absorption features in both TFBQ and its non-fluorinated counterpart, p-benzoquinone, arise from analogous π* ← π transitions, there are notable differences. au.dkrsc.orgnih.gov The perfluoro effect in TFBQ leads to shifts in band positions and cross-sections, the emergence of features associated with excitations to σCF orbitals, and a broadening of the spectrum caused by the quenching of either vibrational or Rydberg progressions. au.dkrsc.orgnih.gov The presence of excitations to σCF orbitals, which are absent in p-benzoquinone, and their coupling with Rydberg states contribute to the broader and more asymmetric features observed in the TFBQ spectrum. au.dk

The highest occupied molecular orbital (HOMO) in TFBQ is of π character (b1g), while the HOMO-1 also has π character (b3u). au.dk The HOMO-2 and HOMO-3 are characterized as oxygen non-bonding lone pair orbitals (nO) with b2u and b3g symmetries, respectively. au.dk

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations have been instrumental in understanding its electronic states. mdpi.com Theoretical studies have been conducted on the electronic ground and excited states to establish structure-property relationships. mdpi.com These simulations can be performed in a vacuum, with a solvent reaction field to model environmental effects, or in a crystalline phase to understand how molecular assembly influences physicochemical properties. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) within Nuclear Ensemble Approach

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic spectra. science.govacs.org A comprehensive study of the electronic excited states of this compound combined high-resolution VUV photoabsorption spectroscopy with TD-DFT calculations performed within the nuclear ensemble approach. au.dkrsc.orgnih.gov This method provides more accurate results than considering only the ground state equilibrium geometry (the vertical approximation) by including nuclear quantum effects. au.dk

The experimental results were supported by TD-DFT calculations in combination with the nuclear ensemble approach, which aided in the interpretation of the observed spectral features. au.dk This combined experimental and theoretical investigation has provided a reliable set of VUV photoabsorption absolute cross sections for TFBQ in the 3.8 to 10.8 eV energy range. au.dkrsc.org The structures in the photoabsorption spectrum were assigned to a combination of valence and Rydberg transitions based on these TD-DFT calculations. au.dk

Ab Initio Molecular Orbital Theory (e.g., G3(MP2)-RAD level)

Ab initio molecular orbital theory provides a high level of theoretical accuracy for calculating molecular properties. The G3(MP2)-RAD level of theory, a high-level composite ab initio method, has been used to calculate the electron affinity and redox potential of this compound. researchgate.netuni-muenchen.de The calculated electron affinity of TFBQ is 2.69 eV. researchgate.net This theoretical value shows excellent agreement with experimental data. researchgate.net

Furthermore, the reduction potential of TFBQ in acetonitrile (B52724) versus a standard calomel (B162337) electrode (SCE) has been calculated at the same level of theory, employing a continuum model of solvation (CPCM). researchgate.netacs.org The calculated value of -0.03 V vs. SCE is in excellent agreement with the experimental value of -0.04 V vs. SCE. researchgate.net

CNDO/S Calculations for Electronic Structure Assessment

The electronic structure of this compound (TFPBQ), also known as fluoranil, has been effectively characterized using the semiempirical molecular orbital CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) method. aip.orgaip.org This computational approach has provided significant insights into the effects of fluorine substitution on the electronic properties of the parent p-benzoquinone (PBQ) molecule. aip.org

Studies employing CNDO/S calculations have demonstrated that this method offers a quantitative foundation for understanding the electronic shifts caused by fluorination. aip.orgaip.org Specifically, the predicted ground state orbital ordering and the shifts in excited state energies for TFPBQ, when compared to PBQ, are consistent with experimental data from photoelectron spectroscopy and the absorption characteristics of related molecules. aip.orgaip.org The CNDO/S spectral parameterization, as developed by Del Bene and Jaffe, has been instrumental in these characterizations. aip.orgaip.org

A key finding from these calculations is the elucidation of the "perfluoro-effect," where fluorine substitution leads to a significant energy shift in the σ orbitals. aip.orgaip.org The CNDO/S calculations successfully model the electronic structure without reflecting the large 2–3 eV downward shift in the energy of the σ orbitals, allowing for a focused analysis of other electronic transitions. aip.orgaip.org

| Orbital (Symmetry) | Calculated Eigenvalue (eV) | Orbital Character |

|---|---|---|

| 2b1g(π) | -12.720 | Highest Occupied Molecular Orbital (HOMO) |

| 3b3u(π) | -13.432 | HOMO-1 |

| 8b2u(n+) | -13.916 | Oxygen non-bonding lone pair |

| 7b3g(n-) | -14.346 | Oxygen non-bonding lone pair |

| 1b1g(π) | -3.134 | Lowest Unoccupied Molecular Orbital (LUMO) |

| 6b2u(σ) | -0.548 | Virtual Orbital |

This table presents a selection of CNDO/S eigenvalues for TFPBQ, adapted from data presented in theoretical studies. aip.org The orbital designations (e.g., 2b1g) refer to their symmetry properties within the D2h point group.

Investigation of Nuclear Quantum Effects in Computational Models

Recent comprehensive studies on the electronic excited states of this compound have underscored the importance of incorporating nuclear quantum effects into computational models. au.dknih.gov The inclusion of these effects has been shown to be crucial for achieving a satisfactory level of agreement between theoretical predictions and high-resolution experimental data, such as vacuum ultraviolet (VUV) photoabsorption spectra. au.dknih.gov

The nuclear ensemble approach is a key computational technique used to model these effects. au.dknih.gov This method accounts for the vibrational motion of the nuclei, providing a more dynamic and realistic representation of the molecule's structure than a static geometry optimization. au.dknih.gov By sampling a distribution of nuclear configurations, the calculations can accurately reproduce the broadening of spectral features and shifts in band positions that are observed experimentally. au.dknih.gov

For TFPBQ, the perfluoro effect—the collective influence of fluorine atom substitution—manifests in several ways that are better understood through these advanced computational models. au.dknih.gov These include not only shifts in the positions and cross-sections of absorption bands but also the quenching of vibrational or Rydberg progressions, which leads to a broader absorption spectrum compared to p-benzoquinone. au.dknih.gov The loss of fine vibrational structures in the TFPBQ spectrum suggests that absorption is followed by rapid dissociation, a process that can be effectively modeled when nuclear quantum effects are considered. au.dk

Furthermore, the influence of temperature on the absorption spectrum of TFPBQ has been assessed using these models. au.dknih.gov Techniques such as importance sampling combined with the nuclear ensemble approach allow for the inexpensive calculation of temperature-dependent cross-sections, providing further insight into the molecule's behavior under different conditions. au.dk

Computational Analysis of Core-Excited Resonances and Dissociative Electron Attachment

The interaction of low-energy electrons with this compound can lead to the formation of temporary negative ions, also known as resonances. acs.org Computational analysis plays a vital role in identifying and characterizing these transient states, which are crucial intermediates in processes like dissociative electron attachment (DEA). au.dknih.govacs.org In DEA, the temporary negative ion decays by breaking one or more chemical bonds. opinvisindi.is

Theoretical studies, often combined with experimental results, have investigated the stabilization, fragmentation, and rearrangement reactions that occur following low-energy electron interaction with TFPBQ. acs.org These studies identify the energies at which electron attachment occurs and the subsequent dissociation pathways. acs.org

Computational analyses have also explored the role of core-excited resonances in promoting DEA reactions. au.dknih.gov A core-excited resonance is formed when an incoming electron is captured and simultaneously excites a core electron of the molecule. skemman.is For TFPBQ, the involvement of such resonances in facilitating DEA reactions in the 3–5 eV energy range has been a subject of investigation. au.dknih.gov The theoretical modeling of these processes helps to interpret experimental findings from VUV photoabsorption spectroscopy and electron attachment studies. au.dknih.gov

The dissociation of the temporary negative ion of TFPBQ can lead to various anionic fragments. The relative intensities, or ion yield curves, of these fragments as a function of the incident electron energy provide a fingerprint of the underlying DEA dynamics. acs.org Theoretical calculations of the potential energy surfaces of the transient negative ion states are essential for understanding the dissociation mechanisms and predicting the products. opinvisindi.is For example, the observation of specific fragments at certain resonance energies can be explained by calculating the energy thresholds for different dissociation channels.

| Approximate Resonance Energy (eV) | Proposed Resonance Type | Major Dissociation Products |

|---|---|---|

| ~0 | Vibrational Feshbach Resonance | [M-F]-, F2- |

| 0.6 | Shape Resonance (π) | [M-F]- |

| 1.5 | Shape Resonance (π) | [M-F]- |

| 3-5 | Core-Excited Resonance | Complex fragmentation |

This table summarizes findings from combined experimental and theoretical studies on low-energy electron attachment to TFPBQ. acs.org The notation [M-F]- represents the parent molecule having lost a fluorine atom.

Reactivity and Reaction Mechanisms Involving Tetrafluoro 1,4 Benzoquinone

Electron-Withdrawing Properties and High Electron Affinity

The presence of four highly electronegative fluorine atoms on the benzoquinone ring gives Tetrafluoro-1,4-benzoquinone potent electron-withdrawing characteristics. chemimpex.com This is a manifestation of the "perfluoro effect," which leads to the stabilization of σ molecular orbitals. au.dk The strong inductive effect of the fluorine atoms significantly enhances the electrophilicity of the molecule. researchgate.net

This pronounced electron-withdrawing nature results in a high electron affinity, which is a measure of the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Theoretical studies using ab initio molecular orbital theory have calculated the electron affinity of this compound to be 2.69 eV. researchgate.netanu.edu.au This value is substantially higher than that of its non-fluorinated counterpart, p-benzoquinone, and its various other fluoro-substituted derivatives. researchgate.netanu.edu.au The substitution of electron-withdrawing groups, such as fluorine, is known to cause significant increases in electron affinity. epa.gov

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Solvent/Conditions | Source(s) |

| Electron Affinity | 2.69 eV | Gas phase, G3(MP2)-RAD level of theory | researchgate.netanu.edu.au |

| Reduction Potential vs. SCE | -0.03 V | Acetonitrile (B52724), CPCM solvation model | researchgate.netanu.edu.au |

| Experimental Reduction Potential vs. SCE | -0.04 V | Acetonitrile | researchgate.net |

Oxidation-Reduction Condensation Reactions

Leveraging its high oxidation potential, this compound serves as an effective oxidant in various condensation reactions, most notably in the synthesis of ethers from alcohols.

A novel and efficient method for preparing symmetrical and unsymmetrical ethers involves the coupling of two alcohols through an oxidation-reduction condensation reaction using this compound as the oxidant. oup.comresearchgate.net This reaction proceeds smoothly under neutral conditions, providing good to high yields of the corresponding ethers. nih.govoup.com The method is versatile and can be applied to the etherification of various primary, secondary, and even bulky tertiary alcohols. nih.govrsc.org

The general procedure involves the reaction of an alkoxydiphenylphosphine with a second alcohol in the presence of this compound. oup.comoup.com The alkoxydiphenylphosphine is typically formed in situ from the reaction of an alcohol with n-butyllithium (nBuLi) followed by chlorodiphenylphosphine. oup.comoup.com This methodology is also applicable for the etherification of chiral alcohols, where the stereochemical outcome (retention or inversion) can be controlled. nih.govrsc.org

Table 2: Examples of Unsymmetrical Ether Synthesis Using this compound

| Alkoxydiphenylphosphine (from Alcohol 1) | Alcohol 2 | Yield | Source(s) |

| Benzyloxydiphenylphosphine | 2-Phenylethanol | 92% | oup.com |

| 4-Phenylbenzyloxydiphenylphosphine | 3-Phenyl-1-propanol | 90% | oup.com |

| Cinnamyloxydiphenylphosphine | Benzyl alcohol | 88% | oup.com |

Yields are based on specific reaction conditions outlined in the source material.

The mechanism for the formation of ethers via oxidation-reduction condensation is a well-defined process. rsc.orgcollectionscanada.gc.ca

Formation of Alkoxydiphenylphosphine : The first step involves the in situ generation of an alkoxydiphenylphosphine from an alcohol, often facilitated by a strong base like n-BuLi and subsequent reaction with chlorodiphenylphosphine. oup.comnih.gov

Oxidation and Phosphonium (B103445) Salt Formation : The generated alkoxydiphenylphosphine reacts with this compound, which acts as the oxidant. This step is believed to form a key intermediate, a phosphonium salt. collectionscanada.gc.ca

Nucleophilic Attack : A second alcohol molecule then acts as a nucleophile, attacking the phosphonium salt intermediate.

SN2 Substitution and Product Formation : The final step is an SN2 substitution, where the alkoxy group from the second alcohol displaces the diphenylphosphinic acid moiety, forming the desired ether product and tetrafluorohydroquinone (B1294475) as the reduced by-product. collectionscanada.gc.ca

For chiral alcohols, the stereochemistry of the resulting ether depends on which component is chiral. Reaction of a chiral alkoxydiphenylphosphine with an achiral alcohol typically results in an ether with an inverted configuration. Conversely, reacting an achiral alkoxydiphenylphosphine with a chiral alcohol generally leads to retention of the original configuration. nih.govcollectionscanada.gc.ca

Electrophilic Aromatic Substitution Reactions

This compound is described as a valuable intermediate in organic synthesis that can participate in electrophilic aromatic substitution reactions, serving as a building block for more complex molecules. chemimpex.comchemimpex.com However, it is important to clarify the role of the quinone in this context. The quinone ring itself is highly electron-deficient and thus deactivated towards attack by electrophiles. Standard electrophilic aromatic substitution mechanisms involve the attack of an electrophile on an electron-rich aromatic ring, forming a stabilized carbocation intermediate (a benzenonium ion). msu.edu Given its strong electron-withdrawing nature, this compound is itself a potent electrophile and is more susceptible to nucleophilic attack or addition reactions. Its utility as a building block in syntheses that may be broadly classified under this heading often stems from its ability to be transformed into other aromatic precursors, such as tetrafluorohydroquinone or its derivatives, which can then undergo more conventional electrophilic substitution.

Cycloaddition Reactions

The electron-deficient nature of the double bonds in this compound makes it an excellent electrophile and a highly reactive dienophile in cycloaddition reactions, particularly [4+2] Diels-Alder reactions. acs.orgresearchgate.net It can react with a wide variety of dienes to form fused ring systems. The ortho-isomer, tetrafluoro-o-benzoquinone (o-fluoranil), is known to readily undergo Diels-Alder reactions with dienes that have both electron-donating and electron-withdrawing substituents. acs.org

In addition to Diels-Alder reactions, this compound can participate in other types of cycloadditions. For instance, its reaction with phenyldiazomethane (B1605601) yields a mixture of stilbenes and spirooxetanes, the latter being the product of a [2+2] cycloaddition pathway via a zwitterionic intermediate. oup.com The related compound, tetrachloro-1,4-benzoquinone, is also known to undergo photoinduced cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com

Redox Chemistry and Electrochemistry

The redox chemistry of this compound is characterized by its ability to accept electrons in sequential one-electron steps. In aprotic, non-aqueous media such as acetonitrile or dimethylformamide, quinones can be reduced to form reactive intermediates like radical anions and dianions. researchgate.net

The electrochemical reduction of this compound proceeds via two reversible one-electron transfer steps:

First Reduction : The neutral quinone (Q) accepts one electron to form the semiquinone radical anion (Q•⁻).

Second Reduction : The semiquinone radical anion accepts a second electron to form the dianion (Q²⁻), which is equivalent to the deprotonated hydroquinone (B1673460).

The reduction potential of this compound is significantly higher (less negative) than that of unsubstituted p-benzoquinone, reflecting its higher electron affinity. researchgate.netnsf.gov Theoretical calculations place the reduction potential at -0.03 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile, which shows excellent agreement with the experimental value of -0.04 V. researchgate.netanu.edu.au In studies of electrochemical CO2 capture, it has been proposed that this compound reacts with CO2 only after the full two-electron reduction to the dianion is complete, following an EEC (electron-electron-chemical) mechanism, which differs from the ECEC mechanism observed for p-benzoquinone. researchgate.net

Experimental and Theoretical Studies of Electrochemical Behavior

The electrochemical behavior of this compound (TFBQ) has been extensively studied through both experimental techniques, such as cyclic voltammetry, and theoretical calculations, including density functional theory (DFT). researchgate.netmdpi.com These studies often compare TFBQ with its non-fluorinated counterpart, p-benzoquinone (BQ), to understand the significant influence of the strongly electron-withdrawing fluorine substituents on its reactivity. researchgate.net

In aqueous solutions, the electrochemical behavior of TFBQ has been investigated at different electrodes, such as bare and activated glassy carbon electrodes. researchgate.net The effects of experimental parameters like scan rate, pH, and concentration indicate that the reduced form, tetrafluoro-p-hydroquinone (TFHQ), exhibits weak adsorption on the electrode surface, while the oxidized form does not. researchgate.net High-resolution vacuum ultraviolet photoabsorption spectroscopy, combined with time-dependent density functional theory calculations, has provided a comprehensive understanding of the electronic excited states of TFBQ. nih.gov These studies have revealed previously unresolved spectral structures and highlighted the "perfluoro effect," which manifests as shifts in band positions and cross-sections. nih.gov

Theoretical studies have successfully calculated the electron affinity and reduction potential of TFBQ, showing excellent agreement with experimental values. researchgate.net For instance, the electron affinity has been calculated to be 2.69 eV, and the reduction potential in acetonitrile has been determined to be -0.03 V versus a saturated calomel electrode (SCE), which aligns well with the experimental value of -0.04 V vs. SCE. researchgate.net

Determination of Redox Potential

The redox potential of this compound is a key parameter characterizing its electrochemical properties. Experimental determination is typically carried out using cyclic voltammetry. researchgate.netmdpi.com Theoretical calculations, particularly those employing DFT with various functionals (like BHandHLYP, M06-2x, and PBE0) and a continuum model of solvation, have proven to be highly accurate in predicting the first one-electron reduction potentials. mdpi.com

The presence of four fluorine atoms significantly impacts the redox potential of TFBQ compared to unsubstituted p-benzoquinone. researchgate.net The strong electron-withdrawing nature of fluorine makes TFBQ a stronger oxidizing agent. One study reported a redox potential of +710 mV at 25°C. google.com The temperature dependence of the redox potential has also been utilized to determine thermodynamic parameters such as the change in entropy, enthalpy, and Gibbs free energy for the electrochemical reaction. researchgate.net Theoretical calculations have shown good agreement with these experimental values for the standard redox potential. researchgate.net

Below is a table summarizing reported reduction potentials for this compound and related compounds.

| Compound | Solvent | E1/2(N2) a | E1/2(CO2) b | ΔE1/2 c |

| This compound | DMF | –0.80 V | –0.50 V | 0.30 V |

| Tetrabromo-1,4-benzoquinone | DMF | –0.88 V | N/A | N/A |

| 2,3-dichloro-1,4-naphthoquinone | DMF | –1.21 V | N/A | N/A |

| Table adapted from reference escholarship.org | ||||

| a) Second half-wave potential under N2. b) Second half-wave potential under CO2. c) Anodic shift in the second half-wave potential upon CO2 addition. |

Mechanisms of Electrochemical Reduction in the Presence of Carbon Dioxide

The electrochemical reduction of this compound in the presence of carbon dioxide (CO2) exhibits distinct mechanisms compared to its non-fluorinated analog, p-benzoquinone (BQ). researchgate.net While BQ is proposed to capture CO2 after the first one-electron reduction to its semiquinone radical anion (an ECEC mechanism), TFBQ is suggested to react with CO2 only after a two-electron reduction to its dianion (an EEC mechanism). researchgate.net This difference in reactivity is attributed to the lower nucleophilicity of the oxygen atoms in the TFBQ semiquinone due to the strong electron-withdrawing fluorine atoms. researchgate.net

In aprotic solvents like acetonitrile (CH3CN), the stoichiometry of the reaction between the TFBQ radical anion and CO2 is 1:1. researchgate.net However, in aqueous solutions, the stoichiometry changes to 1:2, forming a [BQ-2CO2]•− adduct, which is subsequently reduced. researchgate.net Density functional theory (DFT) calculations support the proposed mechanisms, indicating that the activation energy for the formation of the [BQ-CO2]•− adduct is much lower than that for the reduction of the BQ radical anion. researchgate.net

The interaction with CO2 is observed only after the second electron transfer, leading to the formation of a mono(carbonate) dianion-CO2 complex. acs.org This is in contrast to some other quinones where CO2 can attack the radical anion. acs.org The stable structures of the CO2 adducts in both aprotic and aqueous solvents have been proposed based on DFT calculations. researchgate.net

Chemiluminescence Mechanisms

This compound is part of the tetrahalogen-1,4-benzoquinone family, which are known H2O2-dependent substrates for chemiluminescence. acs.orgacs.org Understanding the mechanisms behind this light emission is crucial for the broader field of chemiluminescence and even some bioluminescent systems. acs.orgacs.org

H2O2-Dependent Chemiluminescence of Tetrahalogen-1,4-benzoquinones

The chemiluminescence of tetrahalogen-1,4-benzoquinones (THBQs), including the tetrafluoro, tetrachloro, tetrabromo, and tetraiodo derivatives, is initiated by their reaction with hydrogen peroxide (H2O2). acs.orgacs.org Theoretical studies using density functional theory and multireference state theory have systematically investigated this process, confirming a general mechanism for the THBQ family. acs.orgacs.org The reaction between TFBQ and H2O2 is believed to proceed via the nucleophilic attack of the hydroperoxyl anion on one of the methylene (B1212753) carbons of the quinone. unideb.hu

Theoretical calculations have been performed on the complete reaction of tetrachloro-1,4-benzoquinone (TCBQ) with H2O2, which serves as a model for other tetrahalogenated quinoids. nih.govresearchgate.net These studies reproduced the experimentally observed two-step chemiluminescence. nih.govresearchgate.net The mechanism involves the formation of an anionic dioxetane intermediate through a series of reactions, where the intrinsically produced hydroxyl radical (•OH) plays a critical role. nih.govresearchgate.net

Dissociation Pathways of Dihalogenquinone Dioxetane (DHD) and its Anion (DHD-)

The key intermediates in the chemiluminescence of tetrahalogen-1,4-benzoquinones are the dihalogenquinone dioxetane (DHD) and its corresponding anion (DHD-), which are formed from the oxidation of the parent quinone. acs.orgacs.org The dissociation of these intermediates is what ultimately leads to the emission of light. acs.orgacs.org Theoretical studies have carefully considered the dissociation steps of both DHD and DHD-. acs.orgacs.org

The dissociation of the DHD anion (DHD-) is found to be kinetically more favorable than the dissociation of the neutral DHD molecule. acs.orgacs.org The decomposition of the anionic dioxetane produces an anionic product in an excited state (S1). nih.govresearchgate.net This process is facilitated by a conical intersection between the ground state and the S1 potential energy surfaces. nih.gov The S1-state anionic product then transitions to its neutral form, which acts as the actual light emitter. nih.govresearchgate.net

Entropy Trap and Gradually Reversible Charge-Transfer-Induced Luminescence (GRCTIL) Mechanisms

The dissociation of both the neutral dihalogenquinone dioxetane (DHD) and its anion (DHD-) has been shown to follow the entropy trap and gradually reversible charge-transfer-induced luminescence (GRCTIL) mechanisms. acs.orgacs.org The concept of an "entropy trap" suggests that the molecule can become trapped in certain excited states, delaying the dissociation process. nih.gov

The GRCTIL mechanism is a key feature of the light-emitting step. At a practical experimental pH, several factors influence the chemiluminescence intensity across the tetrahalogen-1,4-benzoquinone series. acs.orgacs.org As one moves from fluorine to iodine, the decreasing electron-withdrawing inductive effect leads to a smaller proportion of the more easily dissociated DHD- anion. acs.orgacs.org Concurrently, the increasing heavy-atom effect from fluorine to iodine enhances phosphorescence emission. acs.orgacs.org The combination of these factors results in a successive decrease in chemiluminescence intensity from TFBQ to TCBQ, TBBQ, and TIBQ. acs.orgacs.org

Influence of Electron-Withdrawing Inductive Effect and Heavy-Atom Effect on Luminescence Intensity

The luminescence intensity of this compound, particularly in chemiluminescence (CL) reactions, is significantly governed by a combination of electronic and structural factors. nih.govacs.org Theoretical and mechanistic studies, especially those concerning the family of tetrahalogen-1,4-benzoquinones (THBQs), have elucidated the distinct roles of the electron-withdrawing inductive effect and the heavy-atom effect. nih.govacs.orgacs.org

In the context of H₂O₂-dependent chemiluminescence, the reaction proceeds through the formation and subsequent decomposition of a dihalogenquinone dioxetane (DHD) intermediate and its corresponding anion (DHD⁻). nih.govacs.org The dissociation of the DHD⁻ anion is kinetically more favorable and is a key step leading to the emission of light. nih.govacs.org

Electron-Withdrawing Inductive Effect:

The strong electron-withdrawing nature of the fluorine atoms in this compound plays a crucial role in its luminescence properties. This inductive effect influences the stability and dissociation of reaction intermediates. nih.govnih.gov When comparing the series of tetrahalogen-1,4-benzoquinones (from tetrafluoro- to tetraiodo-1,4-benzoquinone), the electron-withdrawing strength of the halogen substituent decreases down the group (F > Cl > Br > I). nih.gov

A stronger electron-withdrawing effect, as seen with fluorine, promotes the formation and easy dissociation of the DHD⁻ anion, which is a critical precursor to the light-emitting species. nih.gov As the inductive effect weakens with heavier halogens, the proportion of the easily dissociated DHD⁻ intermediate decreases. nih.govacs.org This trend directly correlates with the observed chemiluminescence intensity, which is highest for this compound and successively decreases for the chloro, bromo, and iodo analogues. nih.govacs.org

Heavy-Atom Effect:

The heavy-atom effect describes how the presence of atoms with high atomic numbers influences molecular photophysical processes. researchgate.net This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). researchgate.netnih.gov

Table 1: Influence of Halogen Substituent on Chemiluminescence of Tetrahalogen-1,4-benzoquinones

| Compound | Halogen | Electron-Withdrawing Effect | Heavy-Atom Effect | Resulting Chemiluminescence Intensity |

| This compound (TFBQ) | F | Strongest | Weakest | Highest |

| Tetrachloro-1,4-benzoquinone (TCBQ) | Cl | Weaker | Stronger | Decreased |

| Tetrabromo-1,4-benzoquinone (TBBQ) | Br | Weaker | Stronger | Further Decreased |

| Tetraiodo-1,4-benzoquinone (TIBQ) | I | Weakest | Strongest | Lowest |

This table illustrates the general trend based on theoretical and mechanistic studies. nih.govacs.orgacs.org

Charge Transfer Complexes of Tetrafluoro 1,4 Benzoquinone

Formation and Characterization of Charge-Transfer (CT) Complexes

Charge-transfer complexes involving Tetrafluoro-1,4-benzoquinone are typically formed through the non-covalent interaction between the electron-accepting TFBQ and an electron-donating molecule. mdpi.com The formation process involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the TFBQ acceptor. mdpi.comnih.gov This interaction results in the creation of a new, characteristic absorption band in the visible spectrum, which is not present in the spectra of the individual components. mdpi.com

The formation of these complexes can occur in solution or in the solid state. In solution, the components are typically mixed in an appropriate solvent, leading to an equilibrium between the free donor and acceptor molecules and the CT complex. nih.gov Solid-state CT complexes, often referred to as cocrystals, can be prepared by methods such as co-crystallization from a solution containing both the donor and acceptor. rsc.org

Characterization of these complexes is achieved through various analytical techniques. UV-Visible (UV-Vis) and Fourier-transform infrared (FTIR) spectroscopy are fundamental tools for confirming complex formation and determining the degree of charge transfer. rsc.orgresearchgate.net Single-crystal X-ray diffraction is employed to elucidate the precise solid-state arrangement of the donor and acceptor molecules. researchgate.netnih.gov Additionally, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the electronic structure and dynamics within the cocrystal. researchgate.net

Interactions with Electron Donors (e.g., Binaphthol, Arene-Molybdenum-Tricarbonyl Complexes, Indolocarbazole)

The strong electron-accepting nature of TFBQ allows it to form CT complexes with a diverse range of electron donors.

Binaphthol: Chiral and racemic CT complexes have been successfully formed between TFBQ and derivatives of 1,1'-bi-2-naphthol (B31242) (binaphthol), such as 6,6′-dimethyl-1,1′-bi-2-naphthol. acs.orgacs.org In these systems, the binaphthol derivative acts as the electron donor. The formation of these complexes is influenced by interactions such as CH−π interactions involving the methyl groups of the binaphthol derivative. acs.org

Arene-Molybdenum-Tricarbonyl Complexes: TFBQ forms charge-transfer complexes with arene-molybdenum-tricarbonyl complexes, [(arene)Mo(CO)₃]. maynoothuniversity.ie However, these specific complexes have been found to have very little catalytic activity for the polymerization of phenylacetylene, in contrast to analogous complexes formed with other halogenated benzoquinones like chloranil (B122849) and bromanil. maynoothuniversity.iecore.ac.uk

Indolocarbazole: A novel charge-transfer cocrystal has been reported between TFBQ and indolo[3,2,1-jk]carbazole (B1256015) (ICZ), where ICZ acts as the donor molecule. rsc.orgresearchgate.net This cocrystal, denoted as ICZ-TFBQ, exhibits interesting dynamic properties in the solid state. rsc.org

Crystallographic Analysis of CT Complexes

X-ray crystallographic analysis is a powerful tool for determining the detailed three-dimensional structure of TFBQ-based CT complexes in the solid state. acs.org These studies reveal the specific packing arrangements, intermolecular distances, and geometries of the donor and acceptor molecules within the crystal lattice.

For instance, the crystal structures of CT complexes between TFBQ and 6,6′-dimethyl-1,1′-bi-2-naphthol have been investigated using X-ray crystallography. acs.orgacs.org These analyses have shown that non-covalent interactions, including short π-stacking interactions, play a crucial role in the assembly and modulation of the crystal structure. researchgate.net The crystallographic data provide precise measurements of the distances between the donor and acceptor molecules, which are indicative of the strength of the charge-transfer interaction.

| Donor Molecule | Space Group | Key Structural Features | Reference |

| 6,6′-dimethyl-1,1′-bi-2-naphthol | Data not specified in abstracts | CH−π interactions are important for complex formation. | acs.org |

| Fused Aromatic Donors | P2₁/c, Pī, etc. | Short π-stacking interactions and varied non-covalent interactions (NCIs). | researchgate.net |

| Indolo[3,2,1-jk]carbazole (ICZ) | Data not specified in abstracts | Alternating donor-acceptor stacks. | rsc.orgresearchgate.net |

Spectroscopic Investigations of CT Complexes (UV-Vis, IR)

Spectroscopic methods are essential for characterizing the electronic and vibrational properties of TFBQ charge-transfer complexes.

UV-Vis Spectroscopy: The most prominent feature in the UV-Vis spectra of these complexes is the appearance of a new, broad absorption band at longer wavelengths (in the visible or near-infrared region) compared to the absorptions of the individual components. jetir.org This band is attributed to the charge-transfer transition, an electronic excitation from the donor-rich ground state to an acceptor-rich excited state. The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor. jetir.org For example, CT complexes of TFBQ with various fused aromatic donors exhibit broad absorption bands that can extend up to approximately 700 nm. researchgate.net

IR Spectroscopy: FTIR spectroscopy provides information about the changes in the vibrational modes of the donor and acceptor molecules upon complexation. A key indicator of charge transfer is the shift in the frequency of the C=O stretching vibration of TFBQ. researchgate.net As electron density is transferred to the TFBQ molecule, the C=O bond order decreases, causing a shift to a lower wavenumber (red shift) compared to free TFBQ. core.ac.uk This shift can be used to estimate the degree of charge transfer in the ground state. rsc.orgresearchgate.net For instance, in the ICZ-TFBQ cocrystal, the degree of charge transfer was elucidated using FTIR studies. rsc.orgresearchgate.net

| Complex | Spectroscopic Technique | Key Findings | Reference |

| TFBQ with Fused Aromatic Donors | UV-Vis | Broad absorption bands up to ~700 nm. | researchgate.net |

| TFBQ with Fused Aromatic Donors | FTIR-ATR | Shift in C=O stretching bands between 1740 and 1580 cm⁻¹. | researchgate.net |

| ICZ-TFBQ | Diffuse Reflectance Spectroscopy | Elucidation of the degree of charge transfer (DCT). | rsc.orgresearchgate.net |

| (arene)Mo(CO)₃-TFBQ | IR Spectroscopy | Downward shift in wavenumber for the C=O stretch of TFBQ, consistent with electron acceptance. | core.ac.uk |

Theoretical Studies of CT Complex Stability and Activity

Theoretical calculations, often employing Density Functional Theory (DFT), are used to complement experimental findings and provide deeper insight into the stability, electronic structure, and potential activity of TFBQ charge-transfer complexes. researchgate.net These studies can calculate properties such as HOMO-LUMO energy gaps, binding energies, and the nature of intermolecular interactions, which are crucial for understanding the stability of the complex. mdpi.comnih.gov

Dynamic Behavior of this compound within Charge-Transfer Cocrystals

In the solid state, the TFBQ molecule within a charge-transfer cocrystal is not static but can exhibit dynamic behavior. rsc.org This molecular motion is influenced by factors such as the crystal packing, the nature and strength of intermolecular interactions (like hydrogen bonds and π-stacking), and temperature. researchgate.netnih.gov The study of this dynamic behavior is important for understanding the physical properties of the material and for the design of functional molecular materials. researchgate.net

Solid-state NMR spectroscopy, particularly ¹⁹F T₁ relaxation measurements, is a key technique used to probe these motions. rsc.orgresearchgate.net By measuring relaxation times at different temperatures, it is possible to quantify the energetics of the dynamic processes, including the activation enthalpies (ΔH‡) and entropies (ΔS‡). nih.gov

A specific type of dynamic behavior observed for TFBQ in cocrystals is in-plane motion, which can include rotational reorientation within the molecular plane. rsc.orgresearchgate.net The frequency and energy barrier of this motion are highly sensitive to the surrounding crystalline environment.

In the ICZ-TFBQ cocrystal, thermally-driven rotational motions of the TFBQ fragment have been observed, reaching frequencies of hundreds of MHz at approximately 348 K. rsc.orgresearchgate.net A detailed investigation into a series of CT cocrystals with various fused aromatic donors revealed how subtle changes in the donor's structure can significantly affect the in-plane motion of TFBQ. researchgate.netnih.gov For example, the presence of strong hydrogen bonds can restrict the motion, while weaker contacts can lead to higher motional frequencies, with one cocrystal exhibiting frequencies up to 2.2 MHz at 300 K. nih.gov This demonstrates that the dynamic behavior of the TFBQ acceptor can be finely tuned by modifying the structure of the electron donor coformer. researchgate.net

Influence of Non-Covalent Interactions on Molecular Motion

The molecular motion of this compound (TFBQ) within charge-transfer (CT) cocrystals is significantly modulated by a variety of non-covalent interactions (NCIs). researchgate.netnih.gov These interactions, which include π-stacking, hydrogen bonds, and other van der Waals forces, dictate the degree of freedom and the energetic barriers for the in-plane rotation of the TFBQ molecule. researchgate.netnih.gov The specific nature and strength of these NCIs, engineered by varying the aromatic donor molecule in the cocrystal, allow for the fine-tuning of TFBQ's dynamics. researchgate.netnih.gov

In a series of CT cocrystals formed between TFBQ and different fused aromatic donors, all exhibited short π-stacking interactions, but the surrounding NCIs varied, leading to different motional behaviors. researchgate.netnih.gov For instance, in a cocrystal designated as '4', the presence of strong hydrogen bonds severely restricts the in-plane motion of the TFBQ molecule. researchgate.netnih.gov Conversely, a cocrystal labeled '3a' features predominantly weak contacts around the TFBQ molecule. This absence of strong, directional interactions results in a much lower barrier for rotation, leading to the highest in-plane motional frequencies observed in the series, reaching up to 2.2 MHz at 300 K. researchgate.netnih.gov

This demonstrates a clear structure-dynamics relationship where stronger and more numerous NCIs lead to more restricted motion, while weaker and less directional interactions permit greater molecular dynamism. researchgate.netnih.gov The interplay and balance between different types of non-covalent forces, such as hydrogen bonding and π-π interactions, are therefore critical in determining the solid-state dynamics of molecular components within a crystal lattice. nih.govrsc.org

Thermodynamical (Entropic and Enthalpic) Considerations of Motion

The dynamics of this compound within its charge-transfer complexes can be quantified through thermodynamic parameters, specifically the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the molecular motion. researchgate.netnih.gov These parameters provide insight into the energy barrier and the change in disorder of the system during the motional process, respectively. moleculeinsight.commdpi.com The binding free energy (ΔG), which determines the spontaneity of a process, is composed of these enthalpic and entropic terms (ΔG = ΔH - TΔS). moleculeinsight.commdpi.com

In the context of TFBQ cocrystals, a detailed investigation revealed how these thermodynamic parameters are linked to the non-covalent interactions governing the motion. researchgate.netnih.gov

Activation Enthalpy (ΔH‡): This term represents the energy barrier that the TFBQ molecule must overcome to execute its in-plane rotation. harvard.edu It is directly related to the strength of the intermolecular interactions restraining the molecule. researchgate.netnih.gov Cocrystals with strong hydrogen bonds exhibit a higher activation enthalpy, indicating that more energy is required to disrupt these interactions and allow for motion. researchgate.netnih.gov

Activation Entropy (ΔS‡): This term reflects the change in the degree of disorder or randomness when moving from the ground state to the transition state of the motion. moleculeinsight.com A more restricted ground state that moves to a less ordered transition state would result in a positive entropy change.

A study quantifying these parameters for a series of TFBQ cocrystals highlighted the direct influence of the donor molecule on the thermodynamics of motion. researchgate.netnih.gov For example, the cocrystal with the most restricted motion (cocrystal 4) was characterized by strong hydrogen bonds, leading to a high enthalpic barrier. nih.gov In contrast, the cocrystal with the fastest motion (cocrystal 3a) possessed weak contacts, resulting in a lower enthalpic barrier. nih.gov This illustrates a form of enthalpy-entropy compensation, a phenomenon where favorable changes in enthalpy are often offset by unfavorable changes in entropy, or vice versa. nih.govnih.gov The subtle tuning of non-covalent interactions directly impacts both the enthalpic and entropic contributions to the activation free energy of molecular motion. researchgate.netnih.gov

The table below summarizes the activation parameters for the in-plane motion of TFBQ in different charge-transfer cocrystals.

| Cocrystal | Primary Non-Covalent Interactions | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Resulting Motion |

|---|---|---|---|---|

| Cocrystal 4 | Strong Hydrogen Bonds | High | - | Most Restricted |

| Cocrystal 3a | Weak van der Waals Contacts | Low | - | Highest Frequency |

| Solid Solution 5 | Mixed/Disordered Contacts | - | - | No Significant Motion |

Data derived from qualitative descriptions in source material. researchgate.netnih.gov Specific numerical values for ΔH‡ and ΔS‡ were not provided in the snippets.

Solid-State NMR and DFT Calculations for Dynamic Elucidation

A powerful combination of experimental and computational techniques is employed to fully elucidate the complex molecular dynamics of this compound in the solid state. researchgate.netnih.gov Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a crucial experimental tool to probe motion at an atomic level, while Density Functional Theory (DFT) calculations provide theoretical validation and deeper insight into the underlying energetics. cuni.czxray.cz

Solid-State NMR Spectroscopy: This technique is particularly sensitive to the local environment and dynamics of atomic nuclei. cuni.czxray.cz For studying the motion of TFBQ, ¹⁹F SSNMR is especially effective due to the four fluorine atoms on the quinone ring. Specifically, measurements of the spin-lattice relaxation time (T₁) of ¹⁹F nuclei as a function of temperature allow for the direct quantification of the motional frequencies and the extraction of the activation enthalpies (ΔH‡) and entropies (ΔS‡) for the dynamic process. researchgate.netnih.gov The analysis of NMR spectra provides robust, quantitative data on the rate and thermodynamic barriers of the TFBQ's in-plane rotation. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org In the context of TFBQ charge-transfer complexes, DFT calculations are used to:

Model the crystal packing and the specific non-covalent interactions present. researchgate.netnih.gov

Calculate the energetic barriers for the in-plane rotation of the TFBQ molecule.

Corroborate the experimental activation enthalpies obtained from SSNMR. researchgate.netnih.gov

The synergy between SSNMR and DFT is critical; the experimental NMR data provide a clear picture of the real-world dynamics, while the DFT calculations offer a theoretical framework that explains why those dynamics are observed, linking the motion directly to the calculated interaction energies and rotational barriers. researchgate.netnih.govcuni.cz This combined approach was successfully used to confirm that strong hydrogen bonds in one cocrystal led to restricted motion, while weaker contacts in another permitted high-frequency rotation, with the theoretical results backing the experimental quantifications. researchgate.netnih.gov

Applications of Tetrafluoro 1,4 Benzoquinone in Advanced Materials and Chemical Synthesis

Building Block in Organic Synthesis

In the realm of organic synthesis, Tetrafluoro-1,4-benzoquinone is a valuable building block and intermediate. chemimpex.comscielo.br Its reactivity allows it to be a key component in creating complex molecular architectures through reactions like electrophilic aromatic substitution. chemimpex.com The stability of the compound under various conditions further enhances its utility in multi-step syntheses. chemimpex.com

Precursor for Fluoro Derivatives

This compound is widely utilized as a fluorinated building block and a precursor for the synthesis of various fluoro derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties, and this compound provides a reliable starting point for introducing a tetrafluorinated moiety.

Intermediate in Fluorinated Pharmaceutical and Agrochemical Development

The development of new pharmaceuticals and agrochemicals often relies on the strategic incorporation of fluorine to enhance biological activity and metabolic stability. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of these complex fluorinated molecules. chemimpex.com The introduction of fluorine can affect parameters such as how a molecule binds to a target enzyme, its transport to the site of action, and its resistance to metabolic deactivation. researchgate.net It is estimated that more than half of all modern agrochemicals contain at least one fluorine atom, highlighting the importance of fluorinated intermediates like this compound. nih.gov

Table 1: Research Findings on Fluorine in Agrochemicals

| Finding | Impact on Agrochemicals | Source |

|---|---|---|

| Enhanced Biological Activity | Fluorine substitution can dramatically modify the biological activity of herbicides, insecticides, and fungicides. | researchgate.net |

| Improved Stability | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, leading to increased metabolic stability. | nih.gov |

| Increased Lipophilicity | Fluorination can increase a molecule's lipophilicity, affecting its movement through biological membranes. | researchgate.net |

Synthesis of Azocino[4,3-b]indole Scaffold for Natural Product Synthesis

A significant application of this compound is in the construction of complex heterocyclic systems. iaea.orgresearchgate.netconsensus.app It is used to mediate the cyclization of tetrahydrocarbazole derivatives to form the azocino[4,3-b]indole scaffold, a core structure in several biologically important natural products. iaea.orgresearchgate.netconsensus.app This synthetic method is noted for its operational simplicity and high yields. iaea.orgresearchgate.netconsensus.app This scaffold serves as a crucial intermediate in the total synthesis of natural products such as (±)-dasycarpidone and is foundational for creating pentacyclic strychnos type alkaloids. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.co.ukresearchgate.net

Materials Science Applications

In materials science, this compound is employed in the creation of advanced materials with enhanced properties. chemimpex.com Its strong electron-withdrawing characteristics are leveraged to improve the performance of polymers and electronic materials. chemimpex.com

Development of Novel Materials (e.g., Polymers, Dyes)

This compound is utilized in the synthesis of novel polymers and dyes. chemimpex.com Its incorporation into polymer backbones can lead to materials with enhanced chemical resistance and thermal stability. chemimpex.com The combination of dyes with polymeric materials is a field of significant research, aiming to create high-performance materials for various technical applications. mdpi.comresearchgate.net While direct examples for this compound are specific, related anthraquinone (B42736) structures are known to produce dyes with high color fastness and stability, suitable for coloring synthetic-polymer fibers. mdpi.comresearchgate.net

Role in Advanced Conductive Polymers and Electronic Materials

The unique electronic properties of this compound make it a candidate for developing advanced conductive polymers and other electronic materials. chemimpex.com It has applications in the electronics industry, including in the formulation of high-performance conductive inks and coatings. chemimpex.com

Table 2: Impact of this compound (TFBQ) on PVDF-Based Solid Electrolytes